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molecular formula C16H15NO3S B8408271 4-Hydroxymethyl-1-tosylindole CAS No. 71516-38-6

4-Hydroxymethyl-1-tosylindole

Cat. No. B8408271
M. Wt: 301.4 g/mol
InChI Key: RSTLWAHATMQENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435403

Procedure details

2nd stage: The suspension of 1.9 g of lithium-aluminum hydride in 165 ml of tetrahydrofuran cooled to 0° C. is proportionately mixed with 16.45 g of 1-tosylindole-4-carboxylic-acid-methylester. After 30 minutes 1.9 ml of water, 1.9 ml of 15% soda lye and 5.7 ml of water are carefully and sequentially dripped in. After 20 minutes, the precipitate is filtered off, washed out with acetic-acid-ethylester and the filtrates are concentrated. The raw product (15.97 g) is crystallized out of diisopropylether. 13.15 g of 4-hydroxymethyl-1-tosylindole with a m.p. of 125°-126° C. is obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Name
1-tosylindole-4-carboxylic-acid-methylester
Quantity
16.45 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]([S:20]([C:23]3[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[C:16]=2[CH:17]=[CH:18][CH:19]=1)=O.O>O1CCCC1>[OH:8][CH2:9][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][N:15]2[S:20]([C:23]1[CH:24]=[CH:25][C:26]([CH3:27])=[CH:28][CH:29]=1)(=[O:22])=[O:21] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
165 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-tosylindole-4-carboxylic-acid-methylester
Quantity
16.45 g
Type
reactant
Smiles
COC(=O)C=1C=2C=CN(C2C=CC1)S(=O)(=O)C1=CC=C(C)C=C1
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
O
Name
Quantity
5.7 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed out with acetic-acid-ethylester
CONCENTRATION
Type
CONCENTRATION
Details
the filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
The raw product (15.97 g) is crystallized out of diisopropylether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.15 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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